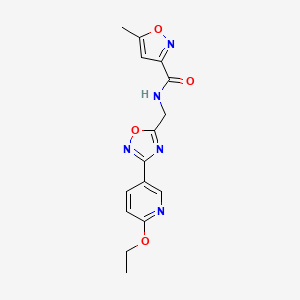![molecular formula C19H16BrN3O2S B2721072 2-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1020452-29-2](/img/structure/B2721072.png)
2-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a class of compounds that contain a benzene ring attached to an amide functional group . They are used in a wide range of applications, from pharmaceuticals to dyes .
Synthesis Analysis
Benzamides can be synthesized through various methods. One common method is the reaction of a benzoyl chloride with an amine . The specific synthesis pathway for “2-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, such as spectroscopy, chromatography, and titration . These techniques can provide information on the reactivity of the compound and its behavior under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions and Structural Analysis
Studies on antipyrine-like derivatives, such as the synthesis and X-ray structure characterization of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, reveal insights into their intermolecular interactions. Hirshfeld surface analysis and DFT calculations indicate that these compounds' molecular assemblies are stabilized primarily through hydrogen bonds and electrostatic energy contributions. Such detailed structural analysis can inform the design and development of compounds with optimized intermolecular interactions for desired applications (Saeed et al., 2020).
Synthesis and Practical Applications
The synthesis approaches for related compounds also highlight practical applications, such as in the development of orally active CCR5 antagonists. A practical synthesis method has been developed for such antagonists, showcasing the potential pharmaceutical applications of structurally similar compounds. This process includes steps like esterification, Claisen type reaction, and Suzuki−Miyaura reaction, demonstrating the compound's role in synthesizing medically relevant molecules (Ikemoto et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-12-6-2-5-9-17(12)23-18(14-10-26(25)11-16(14)22-23)21-19(24)13-7-3-4-8-15(13)20/h2-9H,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHMFLUQGHZBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

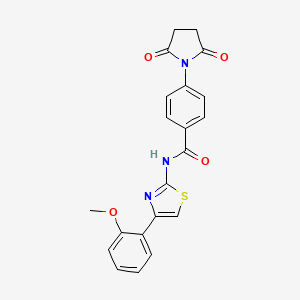
![7-[(2-furylmethyl)amino]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720990.png)
![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2720991.png)

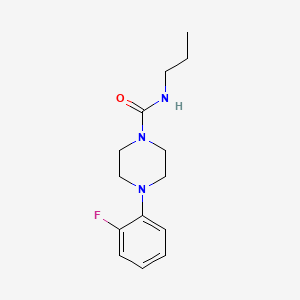
![N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720995.png)
![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)
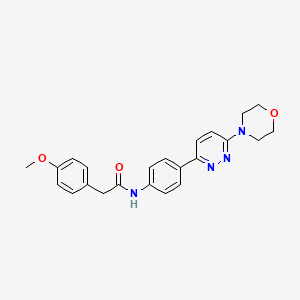


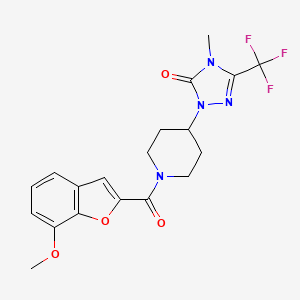
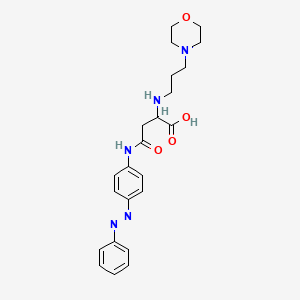
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)
